
SNS-314 Mesylate
Descripción general
Descripción
El mesilato de SNS 314 es un potente e inhibidor selectivo de las quinasas Aurora A, B y C. Las quinasas Aurora son quinasas de serina/treonina que desempeñan funciones cruciales en la división celular al regular la maduración de los centriolos, la formación del huso mitótico y la citocinesis. El mesilato de SNS 314 ha mostrado un potencial significativo para inhibir el crecimiento tumoral en varios modelos preclínicos y actualmente se está probando en ensayos clínicos para el tratamiento de tumores sólidos avanzados .
Métodos De Preparación
La síntesis del mesilato de SNS 314 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales y el paso final de mesilación. La ruta sintética normalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza mediante una serie de reacciones que implican el acoplamiento de un anillo de tiazol con una porción de tieno[3,2-d]pirimidina.
Introducción de grupos funcionales: Los grupos funcionales, como las porciones de clorofenilo y urea, se introducen mediante reacciones de sustitución nucleofílica y condensación.
Mesilación: El paso final implica la mesilación del compuesto utilizando ácido metanosulfónico para formar mesilato de SNS 314
Análisis De Reacciones Químicas
El mesilato de SNS 314 experimenta varias reacciones químicas, incluidas:
Oxidación: El mesilato de SNS 314 puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el mesilato de SNS 314 en formas reducidas con diferentes propiedades químicas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el compuesto, lo que potencialmente altera su actividad biológica.
Hidrólisis: Las reacciones de hidrólisis pueden descomponer el mesilato de SNS 314 en sus partes constituyentes en condiciones ácidas o básicas
Aplicaciones Científicas De Investigación
SNS-314 mesylate is a pan-Aurora kinase inhibitor currently under investigation for cancer treatment . Aurora kinases are serine/threonine kinases that regulate mitosis and are often overexpressed in various tumors, making them potential targets for cancer therapy . this compound has shown promising preclinical results, demonstrating antitumor activity and the ability to enhance the effects of certain chemotherapeutic agents .
Scientific Research Applications
Mechanism of Action
this compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C . It binds to the ATP-binding pocket of these kinases, preventing their activity . The IC50 values for this compound against Aurora A, B, and C are 9 nM, 31 nM, and 3 nM, respectively . This inhibition leads to the disruption of several key mitotic events, including :
- Centrosome maturation
- Mitotic spindle formation
- Cytokinesis
This compound treatment causes cells to bypass the mitotic spindle checkpoint, which results in endoreduplication, polyploidy, and ultimately cell death . Additionally, it inhibits histone H3 phosphorylation at Ser10, a substrate of Aurora B .
Antitumor Activity
This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines . In preclinical studies, this compound demonstrated significant antitumor activity in mice bearing xenografts of various tumor types, including PC-3, H1299, A2780, MDA-MB-231, and A375 cells . In Anaplastic Thyroid Carcinoma (ATC) cell lines, this compound inhibited proliferation in a time- and dose-dependent manner, with IC50 values ranging from 2.6 nM to 26.6 nM . It also augmented apoptosis and prevented the completion of mitosis in ATC cells, leading to polyploidy .
Combination Therapies
This compound has been investigated for its potential in combination therapies with other chemotherapeutic agents . Studies have shown that this compound can enhance the efficacy of therapies that target the mitotic spindle . For example, sequential administration of this compound followed by docetaxel or vincristine resulted in profound antiproliferative effects . In vivo, this compound potentiated the antitumor activity of docetaxel in xenografts .
Other Inhibitory Effects
This compound can inhibit necroptosis, a form of programmed cell death, with an IC50 value of 0.4 µM . SNS314 mesylate, at a selected dose of 10 μM, can prevent the ticagrelor-induced increase of phospho-H3S10/H3 ratio .
Data Tables
Case Studies
- Anaplastic Thyroid Carcinoma (ATC): In vitro studies using ATC-derived cell lines (CAL-62, 8305C, 8505C, and BHT-101) demonstrated that this compound inhibited proliferation in a time- and dose-dependent manner . Exposure of CAL-62 cells to this compound (100 nM) for 24 hours resulted in a significant increase in apoptosis . Time-lapse video microscopy showed that this compound prevented the completion of mitosis, leading to polyploidy . The drug also inhibited colony formation in soft agar for all cell lines .
- HCT116 Colorectal Carcinoma Cell Line: this compound was tested in combination with common chemotherapeutics, including gemcitabine, 5-fluorouracil (5-FU), carboplatin, daunomycin, SN-38, docetaxel, and vincristine, on the HCT116 colorectal carcinoma cell line . The most profound antiproliferative effects were observed with sequential administration of this compound followed by docetaxel or vincristine .
- Human tumor xenograft mouse models: Administration of this compound exerted significant anti-tumor activities against xenografts of PC-3, H1299, A2780, MDA-MB-231 and A375 cells. The TGI value achieved between 54% and 91% when the dose was 170 mg/kg .
Mecanismo De Acción
El mesilato de SNS 314 ejerce sus efectos inhibiendo las quinasas Aurora A, B y C. Las quinasas Aurora desempeñan funciones esenciales en la regulación de la mitosis, incluida la formación del huso mitótico, la alineación cromosómica y la citocinesis. Al inhibir estas quinasas, el mesilato de SNS 314 interrumpe la progresión normal de la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis. La inhibición de las quinasas Aurora también evita la fosforilación de la histona H3, un sustrato clave involucrado en la condensación cromosómica .
Comparación Con Compuestos Similares
El mesilato de SNS 314 es único en su selectividad y potencia como inhibidor de la quinasa Aurora. Compuestos similares incluyen:
VX-680: Otro potente inhibidor de la quinasa Aurora con un mecanismo de acción similar pero una estructura química diferente.
MLN8237: Un inhibidor selectivo de la quinasa Aurora A con propiedades farmacocinéticas distintas.
AZD1152: Un inhibidor selectivo de la quinasa Aurora B con diferentes aplicaciones terapéuticas
El mesilato de SNS 314 destaca por su capacidad de inhibir las tres isoformas de la quinasa Aurora (A, B y C) con alta potencia, lo que lo convierte en una herramienta valiosa para estudiar las funciones de estas quinasas en la división celular y para desarrollar nuevas terapias contra el cáncer .
Actividad Biológica
SNS-314 mesylate is a potent, selective inhibitor of the Aurora kinase family, specifically targeting Aurora A, B, and C. It is classified as an ATP-competitive inhibitor and has garnered attention for its potential in cancer therapy due to its ability to disrupt mitotic processes in rapidly dividing cells. This article examines the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and clinical implications.
SNS-314 functions by inhibiting the activity of Aurora kinases, which are crucial for proper cell division. The inhibition leads to several cellular consequences:
- Bypassing the Mitotic Spindle Checkpoint : Treated cells fail to complete cytokinesis, resulting in endoreduplication and ultimately cell death.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells.
- Cell Cycle Arrest : SNS-314 disrupts normal cell cycle progression, particularly affecting mitosis.
The IC50 values for SNS-314 against Aurora A, B, and C are reported as 9 nM, 31 nM, and 3 nM respectively, indicating its potency in inhibiting these kinases .
In Vitro Activity
Numerous studies have demonstrated the efficacy of SNS-314 in various cancer cell lines:
- Colorectal Carcinoma (HCT116) : SNS-314 exhibited significant antiproliferative effects when combined with standard chemotherapeutics such as gemcitabine and docetaxel. Sequential administration showed enhanced efficacy with a notable 72.5% tumor growth inhibition in xenograft models .
Drug Combination | Effect |
---|---|
SNS-314 + Gemcitabine | Additive/Synergistic |
SNS-314 + Docetaxel | Potentiation observed |
SNS-314 + 5-FU | Additive effects |
In Vivo Activity
In vivo studies using mouse xenograft models have shown that SNS-314 can significantly inhibit tumor growth:
- Xenograft Models : Administration of 50 and 100 mg/kg doses led to a dose-dependent decrease in phosphorylated histone H3 levels, indicating effective Aurora-B inhibition .
Case Study: Anaplastic Thyroid Carcinoma (ATC)
A study focused on ATC cells demonstrated that SNS-314 effectively reduced proliferation and tumorigenicity across various ATC-derived cell lines (CAL-62, 8305C, 8505C). The IC50 values ranged from 2.6 nM to 26.6 nM, highlighting its potency against aggressive tumors unresponsive to conventional therapies .
Clinical Trials
SNS-314 is currently undergoing Phase 1 clinical trials for patients with advanced solid tumors. Initial results indicate that it can inhibit tumor growth effectively and may enhance the efficacy of existing chemotherapeutic agents .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in oncology:
- Potent Inhibition : Effective against Aurora kinases A, B, and C with low IC50 values.
- Combination Therapy : Shows enhanced effects when combined with other chemotherapeutics.
- Preclinical Success : Significant tumor growth inhibition observed in various cancer models.
- Ongoing Clinical Research : Currently being tested in human trials for safety and efficacy.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146618-41-8 | |
Record name | SNS-314 Mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-314 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.